![molecular formula C13H10F3N3 B13728634 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline CAS No. 1961-53-1](/img/structure/B13728634.png)
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is an organic compound belonging to the class of azobenzenes It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group (-CF3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline typically involves the diazotization of 4-(trifluoromethyl)aniline followed by a coupling reaction with aniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which is then coupled with aniline in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline involves its ability to undergo reversible photoisomerization. The compound can switch between its trans (E) and cis (Z) forms upon exposure to light of specific wavelengths. This property makes it useful in applications such as optical data storage and molecular switches. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Lacks the trifluoromethyl substitution, making it less hydrophobic and less stable under certain conditions.
4-(Trifluoromethyl)azobenzene: Similar structure but without the aniline substitution, leading to different reactivity and applications.
Uniqueness
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is unique due to the presence of both the trifluoromethyl group and the aniline substitution. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1961-53-1 |
|---|---|
Molekularformel |
C13H10F3N3 |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)9-1-5-11(6-2-9)18-19-12-7-3-10(17)4-8-12/h1-8H,17H2 |
InChI-Schlüssel |
YJPKSWNLIDWGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


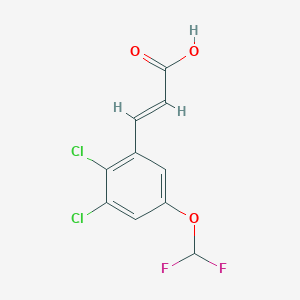
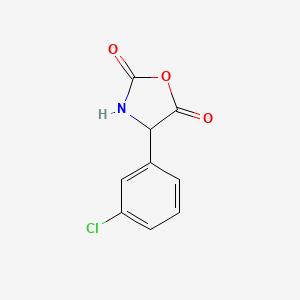
![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
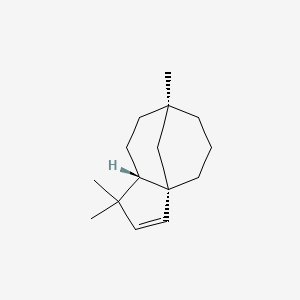
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
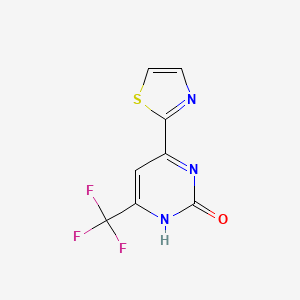

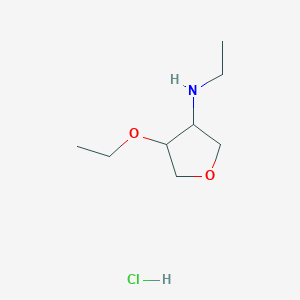
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
